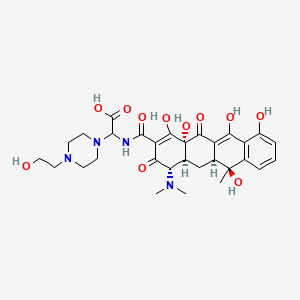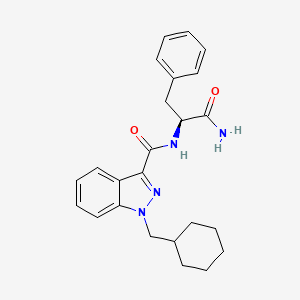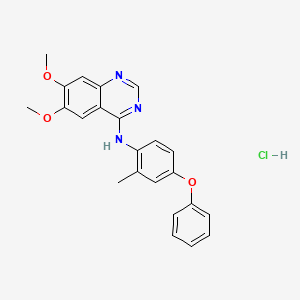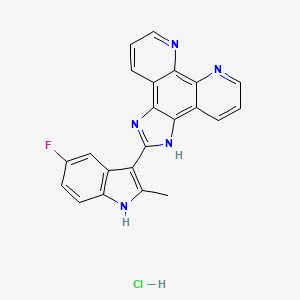
AS2863619
Vue d'ensemble
Description
AS2863619 is a potent, orally active small-molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and cyclin-dependent kinase 19 (CDK19). It has shown significant potential in converting antigen-specific effector/memory T cells into Foxp3-positive regulatory T cells, making it a promising candidate for the treatment of various immunological diseases .
Applications De Recherche Scientifique
AS2863619 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of CDK8 and CDK19, providing insights into the role of these kinases in cellular processes.
Medicine: This compound shows potential in treating immunological diseases by modulating the immune response.
Industry: It is used in the development of new therapeutic agents targeting CDK8 and CDK19.
Mécanisme D'action
AS2863619 exerts its effects by inhibiting CDK8 and CDK19, with IC50 values of 0.61 nM and 4.28 nM, respectively . This inhibition enhances the activation of STAT5, which subsequently activates the Foxp3 gene, leading to the conversion of effector/memory T cells into regulatory T cells . The molecular targets and pathways involved include the CDK8/19-STAT5-Foxp3 axis, which plays a crucial role in immune regulation.
Analyse Biochimique
Biochemical Properties
AS2863619 plays a significant role in biochemical reactions. It interacts with cyclin-dependent kinases 8 and 19 (CDK8 and CDK19), inhibiting their activity . The inhibition of these kinases enhances the activation of Signal Transducer and Activator of Transcription 5 (STAT5), which in turn activates the Foxp3 gene .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, specifically the JAK-STAT signaling pathway . By inhibiting CDK8/19, this compound enhances STAT5 activation, which consequently activates the Foxp3 gene . This leads to the conversion of antigen-specific effector/memory T cells into Foxp3+ regulatory T (Treg) cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with CDK8 and CDK19, leading to their inhibition . This inhibition enhances the phosphorylation of STAT5 at the known CDK8 phosphorylation site and subsequent binding of STAT5 to its known transcriptional promoters, including the Foxp3 promoter .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to suppress serine phosphorylation of the PSP motif of STAT5 to 40%, enhancing tyrosine phosphorylation in the C-terminal domain to 160% of control-treated samples .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 30mg/kg, this compound has been shown to dampen the degree of the secondary response in a skin contact hypersensitivity model, with milder infiltration of inflammatory cells into the skin and decreases ratios of interferon-γ+ (IFN-γ+) cells .
Metabolic Pathways
Given its role as a CDK8/19 inhibitor, it can be inferred that it may influence pathways regulated by these kinases .
Transport and Distribution
It is known to be orally active, suggesting it can be absorbed and distributed in the body following oral administration .
Subcellular Localization
Given its role as a CDK8/19 inhibitor, it is likely to be localized in the nucleus where these kinases exert their functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AS2863619 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Modifications: Various functional groups are introduced through substitution reactions to enhance the compound’s activity and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving automated synthesis and high-throughput purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
AS2863619 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.
Substitution: Various substitution reactions are used to introduce or modify functional groups on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palbociclib: Another CDK inhibitor, primarily targeting CDK4 and CDK6.
Ribociclib: Similar to Palbociclib, it inhibits CDK4 and CDK6.
Abemaciclib: Inhibits CDK4 and CDK6, used in cancer treatment.
Uniqueness of AS2863619
This compound is unique due to its high specificity for CDK8 and CDK19, and its ability to induce Foxp3-positive regulatory T cells . This specificity and functional outcome make it a valuable compound for immunological research and potential therapeutic applications.
Propriétés
IUPAC Name |
4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N8O.2ClH/c1-8-19-10-3-2-9(6-11(10)20-8)24-13-4-5-18-7-12(13)21-16(24)14-15(17)23-25-22-14;;/h2-7H,1H3,(H2,17,23)(H,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUAALWRORLTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N3C4=C(C=NC=C4)N=C3C5=NON=C5N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of AS2863619 in the context of transplantation tolerance?
A: While the provided abstracts don't explicitly detail this compound's mechanism of action, they highlight its use in generating anti-Treg cells. [] This suggests that this compound may modulate the immune response by influencing the balance between effector T cells and regulatory T cells (Tregs). Tregs play a crucial role in suppressing immune responses and preventing autoimmunity. By altering this balance, this compound could potentially promote tolerance towards transplanted organs. Further research is needed to fully elucidate the specific molecular targets and downstream signaling pathways involved.
Q2: The research mentions "DC transfected with DNA constructs". How does this relate to this compound's role in transplantation tolerance?
A: The research indicates that using this compound alongside transfected dendritic cells (DCs) leads to prolonged rejection of skin grafts compared to controls. [] This implies a synergistic effect. DCs are potent antigen-presenting cells that play a key role in initiating and regulating immune responses. Transfecting DCs with specific DNA constructs can modify their function, potentially inducing tolerance towards the encoded antigens. It's likely that this compound enhances the tolerogenic properties of these transfected DCs, contributing to the observed delay in graft rejection.
Q3: One of the papers mentions "cyclin-dependent kinases hold the trump card". Could you elaborate on the potential connection between cyclin-dependent kinases and this compound's activity?
A: While the provided abstract [] doesn't directly link this compound to cyclin-dependent kinases (CDKs), it highlights the importance of CDKs in T cell fate decisions, particularly in differentiating into effector T cells or regulatory T cells (Tregs). This is significant because this compound is associated with generating anti-Treg cells. [] It's plausible that this compound's influence on T cell differentiation could involve modulation of CDK activity, either directly or indirectly. This connection warrants further investigation to understand the interplay between this compound, CDKs, and T cell fate in the context of transplantation tolerance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605543.png)






![(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B605551.png)
